6-(Dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one
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Overview
Description
6-(Dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one is an organic compound characterized by the presence of a dimethylamino group and trifluoromethyl group attached to a hexa-3,5-dien-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one typically involves the reaction of a suitable precursor with dimethylamine and trifluoromethylating agents under controlled conditions. One common method involves the use of a base-catalyzed reaction where the precursor compound undergoes nucleophilic substitution to introduce the dimethylamino and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-(Dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one: shares similarities with other compounds containing dimethylamino and trifluoromethyl groups, such as:
Uniqueness
The unique combination of the dimethylamino and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, such as enhanced stability and reactivity. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
185045-56-1 |
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Molecular Formula |
C8H10F3NO |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one |
InChI |
InChI=1S/C8H10F3NO/c1-12(2)6-4-3-5-7(13)8(9,10)11/h3-6H,1-2H3 |
InChI Key |
WWSCPAYMZBUDSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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